N,N,N',N'-tetramethyl-2,3-dimethylidenebutane-1,4-diamine
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Overview
Description
N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine is a chemical compound with the molecular formula C8H18N2. It is known for its unique structure, which includes two dimethylamino groups attached to a butene backbone. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine typically involves the reaction of 2-butene-1,4-diamine with methylating agents. One common method is the reaction of 2-butene-1,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetramethyl-2-butene-1,4-diamine: Similar structure but lacks the dimethylidene groups.
N,N,N’,N’-tetramethyl-1,4-butanediamine: Similar structure but with a saturated butane backbone.
N,N,N’,N’-tetramethylethylenediamine: Similar structure but with a shorter ethylene backbone.
Uniqueness
N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine is unique due to its dimethylidene groups, which provide additional reactivity and potential for forming stable complexes with metal ions. This makes it a valuable compound in coordination chemistry and various industrial applications .
Properties
CAS No. |
91312-38-8 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N,N,N',N'-tetramethyl-2,3-dimethylidenebutane-1,4-diamine |
InChI |
InChI=1S/C10H20N2/c1-9(7-11(3)4)10(2)8-12(5)6/h1-2,7-8H2,3-6H3 |
InChI Key |
DXBRXZFCLVNFOM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=C)C(=C)CN(C)C |
Origin of Product |
United States |
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